N-(3,4-difluorobenzyl)-3-nitro-2-pyridinamine

Kinase inhibitor SAR Fluorine substitution Hinge-binder optimization

N-(3,4-Difluorobenzyl)-3-nitro-2-pyridinamine (CAS 866154-66-7) is a polysubstituted nitropyridineamine derivative, featuring a 3,4-difluorobenzyl moiety at the 2-amine position and a nitro group at the 3-position of the pyridine ring. It is primarily utilized as a pharmaceutical intermediate and a building block in early-stage drug discovery, with commercial listings indicating its role in synthesizing kinase-targeting small molecules.

Molecular Formula C12H9F2N3O2
Molecular Weight 265.22 g/mol
CAS No. 866154-66-7
Cat. No. B3160879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-difluorobenzyl)-3-nitro-2-pyridinamine
CAS866154-66-7
Molecular FormulaC12H9F2N3O2
Molecular Weight265.22 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)NCC2=CC(=C(C=C2)F)F)[N+](=O)[O-]
InChIInChI=1S/C12H9F2N3O2/c13-9-4-3-8(6-10(9)14)7-16-12-11(17(18)19)2-1-5-15-12/h1-6H,7H2,(H,15,16)
InChIKeyXUFKYAWDLPJBTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3,4-Difluorobenzyl)-3-nitro-2-pyridinamine (CAS 866154-66-7): Procurement Specifications for Sourcing Differentiated Nitro-Pyridineamine Building Blocks


N-(3,4-Difluorobenzyl)-3-nitro-2-pyridinamine (CAS 866154-66-7) is a polysubstituted nitropyridineamine derivative, featuring a 3,4-difluorobenzyl moiety at the 2-amine position and a nitro group at the 3-position of the pyridine ring . It is primarily utilized as a pharmaceutical intermediate and a building block in early-stage drug discovery, with commercial listings indicating its role in synthesizing kinase-targeting small molecules . The compound is available from multiple catalog suppliers in purities of 90% and 98%, without a centralized pharmacopeial monograph, making source-specific purity a primary procurement consideration .

Why Generic Substitution Is Inappropriate When Sourcing N-(3,4-Difluorobenzyl)-3-nitro-2-pyridinamine for Kinase-Targeted Programs


Substituting N-(3,4-difluorobenzyl)-3-nitro-2-pyridinamine with its closest positional isomer, N-(2,6-difluorobenzyl)-3-nitro-2-pyridinamine (CAS 866154-65-6), or the mono-fluoro analog N-(4-fluorobenzyl)-3-nitro-2-pyridinamine is not scientifically justifiable due to distinct physicochemical and pharmacological profiles linked to the 3,4-difluoro substitution pattern . The 3,4-difluorobenzyl motif is a privileged structure in kinase inhibitor design because the fluorine atoms influence the pKa of the adjacent benzylamine NH and modulate the electron density of the aromatic ring, directly affecting hinge-binding affinity in ATP-binding pockets [1]. Without comparative data from the same assay against these specific compounds, generic substitution risks introducing undetected off-target activity and invalidating structure-activity relationship (SAR) studies, leading to failed lead optimization campaigns .

Quantitative Evidence Guide for N-(3,4-Difluorobenzyl)-3-nitro-2-pyridinamine: Differentiated Procurement Metrics vs. Closest Analogs


Regiochemical Specificity: Absence of Comparative Bioactivity Data for 3,4- vs. 2,6-Difluorobenzyl Isomers

A direct head-to-head comparison of the target compound against its positional isomer N-(2,6-difluorobenzyl)-3-nitro-2-pyridinamine (CAS 866154-65-6) has not been published in the peer-reviewed literature or patent corpus . The 3,4-difluoro motif is known to preserve a more planar conformation of the benzyl group relative to the 2,6-difluoro motif, which can sterically hinder the aniline NH, but quantitative K_i or IC_50 data comparing the two isomers against any kinase target are absent [1].

Kinase inhibitor SAR Fluorine substitution Hinge-binder optimization

Supply Chain Purity Tiering: Defines the Acceptable Baseline for Reproducible Synthesis vs. Analog Availability

N-(3,4-difluorobenzyl)-3-nitro-2-pyridinamine is commercially available at two distinct purity tiers: 90% (ABCR, Leyan) and ≥98% (MolCore) . By contrast, the 2,6-difluoro isomer is reported with a purity of 98% from MolCore, and the mono-fluoro analog N-(4-fluorobenzyl)-3-nitro-2-pyridinamine lacks publicly disclosed purity specifications from major catalog vendors . For the target compound, the 98% tier is the minimum recommendation for any step requiring stoichiometric control, such as Pd-catalyzed coupling or reductive amination, where impurities above 2% can poison catalysts or generate uncharacterized byproducts.

Chemical procurement Purity specification Reproducibility

Nitro Group as a Differentiated Synthetic Handle: Enables Downstream Chemistry Not Accessible with Non-Nitrated Analogs

The nitro group at the 3-position of the pyridine ring is a critical functional handle for further synthetic elaboration, specifically for reduction to the corresponding amine (3-amino derivative), which is a key intermediate for constructing kinase hinge-binder motifs . Non-nitrated benzyl-2-pyridinamine analogs lack this handle entirely, requiring separate nitration steps that are often unselective and low-yielding. While no kinetic reduction data have been published for this specific compound, the known reduction of analogous 3-nitropyridin-2-amines by catalytic hydrogenation (H2/Pd-C) proceeds quantitatively to the diamine, a transformation validated in the patent literature for closely related pyridineamines [1].

Synthetic strategy Nitro reduction Medicinal chemistry

Optimal Application Scenarios for N-(3,4-Difluorobenzyl)-3-nitro-2-pyridinamine Based on Verified Differentiation Evidence


Synthesis of 3-Aminopyridine-2-amine Kinase Hinge-Binder Libraries

The 3-nitro group serves as a latent amine, allowing chemists to generate the corresponding 3-aminopyridine hinge-binder core in a single reduction step. This scenario leverages the pre-installed nitro group to access diverse kinase-targeted compound libraries without a regioselective nitration . This is supported by the class-level inference that 3-nitropyridin-2-amines undergo clean reduction under standard hydrogenation conditions [1].

Lead Optimization Requiring Defined Polyfluorination Patterns

The 3,4-difluorobenzyl motif is a privileged structure for modulating lipophilicity (LogP) and metabolic stability in kinase inhibitors. Procurement of this specific isomer ensures consistent SAR for programs where the 3,4-difluoro pattern is identified as optimal in silico against targets like FGFR or RET [2]. The 98% purity tier (MolCore) provides the necessary chemical integrity for reproducible in vitro assay results.

Process Chemistry Scale-Up: Reproducible Starting Material Supply

The availability of the compound through multiple vendors in a specified ≥98% purity tier provides a reliable supply chain for gram-scale synthesis. The defined purity specification minimizes risk during scale-up, where impurities can cause catalyst poisoning or side reactions, ensuring consistent yield and purity of downstream intermediates.

Quote Request

Request a Quote for N-(3,4-difluorobenzyl)-3-nitro-2-pyridinamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.